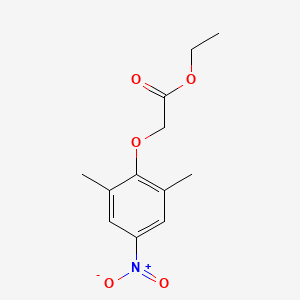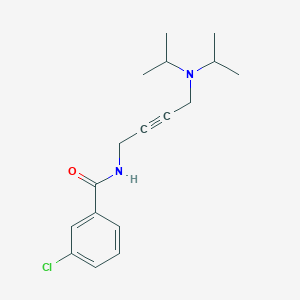
3-(4-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-phenylpyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds typically involves multi-step chemical processes, where key functional groups are introduced to form the desired molecular structure. For instance, compounds with a piperazine moiety often undergo reactions like alkylation, acylation, and sulfonamide formation. These processes are meticulously designed to ensure the introduction of the correct functional groups in the correct positions on the molecule.
Molecular Structure Analysis
Molecular structure analysis involves examining the spatial arrangement of atoms in the compound. Techniques such as X-ray diffraction studies and computational density functional theory (DFT) calculations are employed to understand the reactive sites for electrophilic and nucleophilic attacks and the overall molecular geometry. These analyses provide insights into the molecule's potential interactions with biological targets.
Chemical Reactions and Properties
The chemical reactivity of such compounds is significantly influenced by the presence of the piperazine ring and the specific substituents attached to it. Piperazine derivatives are known to participate in various chemical reactions, including nucleophilic substitution and addition reactions, depending on the functional groups present. These reactions are essential for further chemical modifications and for enhancing the compound's biological activity.
Physical Properties Analysis
Physical properties, including solubility, melting point, and crystal structure, are crucial for understanding the compound's behavior in different environments. These properties are determined through experimental methods and are vital for predicting the compound's stability, formulation potential, and suitability for in vivo studies.
Chemical Properties Analysis
The chemical properties, such as acidity/basicity, reactivity with other chemical entities, and stability under different conditions, are explored through both experimental and theoretical methods. These properties are essential for the compound's application in chemical synthesis and drug development, influencing its pharmacokinetics and pharmacodynamics.
For a comprehensive understanding and further information on related compounds, the following references provide detailed insights:
- (Malík et al., 2017)
- (García et al., 2014)
- (Kumara et al., 2017)
- (Hsin et al., 2008)
Wissenschaftliche Forschungsanwendungen
Antioxidant Properties
A study by Malík et al. (2017) examined the antioxidant properties of compounds similar to 3-(4-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-phenylpyridazine. They found that these compounds showed promising antioxidant potential, comparable to reference drugs like carvedilol and atenolol (Malík et al., 2017).
Anticancer Activity
Lee et al. (2013) investigated a compound similar to the one for its potential anticancer effects. Their research demonstrated that this compound could induce apoptosis in cancer cells, inhibit tumor growth, and interact with specific cellular components critical for cancer progression (Lee et al., 2013).
Imaging Agent for Cancer
Patel et al. (2019) developed a novel radiopharmaceutical, closely related to 3-(4-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-phenylpyridazine, for imaging glycolysis in gliomas using PET scans. This study highlighted its potential as a non-invasive tool for distinguishing between low-grade and high-grade gliomas based on the expression of a specific enzyme (Patel et al., 2019).
Serotonin Receptor Antagonist
Research by Plenevaux et al. (2000) focused on derivatives of 3-(4-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-phenylpyridazine as antagonists for serotonin receptors. These compounds showed promise in studying serotonergic neurotransmission with PET imaging (Plenevaux et al., 2000).
Antibacterial Activities
Qi (2014) synthesized derivatives similar to the chemical and evaluated their antibacterial activities. Some of these derivatives showed notable effectiveness against various bacterial strains, suggesting their potential in antibacterial applications (Qi, 2014).
Eigenschaften
IUPAC Name |
3-[4-(5-fluoro-2-methoxyphenyl)sulfonylpiperazin-1-yl]-6-phenylpyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4O3S/c1-29-19-9-7-17(22)15-20(19)30(27,28)26-13-11-25(12-14-26)21-10-8-18(23-24-21)16-5-3-2-4-6-16/h2-10,15H,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLVKDORHZSFEOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-phenylpyridazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-methoxyphenethyl)-2-(5-oxo-7-propyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2490960.png)
![1-[3-Amino-4-(trifluoromethyl)piperidin-1-yl]-2-methyl-2-phenylpropan-1-one;hydrochloride](/img/structure/B2490961.png)



![7-Chloro-2-{[(prop-2-yn-1-yl)amino]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2490965.png)
![N-([2,3'-bifuran]-5-ylmethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2490967.png)

![3-(3-Chloro-4-methylphenyl)-6-(2-oxo-2-pyrrolidin-1-ylethyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2490972.png)
![N-(4-fluorophenyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2490973.png)

![2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazole](/img/structure/B2490980.png)
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(benzylthio)acetamide](/img/structure/B2490981.png)
